(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chloro and propyl groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions.
Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Thioacetamide Formation: The final step involves the reaction of the intermediate with 4-fluorophenylthiol under suitable conditions to form the thioacetamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group, converting it to an alkane.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alkanes: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Thiazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings and functional groups.
Benzothiazole Derivatives: Compounds with benzothiazole structures and various substituents.
Uniqueness
Functional Groups: The presence of chloro, propyl, and fluoro groups provides unique chemical properties.
Biological Activity: Specific biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(6-chloro-3-propyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS2/c1-2-9-22-15-8-3-12(19)10-16(15)25-18(22)21-17(23)11-24-14-6-4-13(20)5-7-14/h3-8,10H,2,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVCRVHDFXBSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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